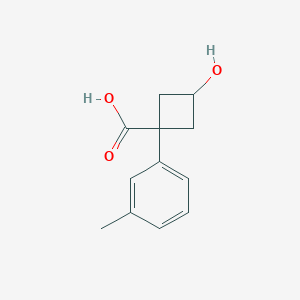

3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid

Description

3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid (CAS: 2092281-79-1) is a cyclobutane derivative with a hydroxy group at position 3 and a 3-methylphenyl substituent at position 1. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol and a purity of ≥98% . The stereochemistry, noted as (1S,3s), may influence its interactions in chiral environments .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H14O3/c1-8-3-2-4-9(5-8)12(11(14)15)6-10(13)7-12/h2-5,10,13H,6-7H2,1H3,(H,14,15) |

InChI Key |

UOQWUQCWXBZDPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CC(C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a 4-oxocyclobutane precursor, the compound can be synthesized by treating it with suitable reagents such as TMSCF3 and a fluoride source . This reaction typically requires specific temperature and solvent conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid may involve scalable synthetic methods that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic processes to achieve the desired product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under suitable conditions.

Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic reagents such as halogens or nitrating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and can be used in various organic transformations.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.

Industry: The compound can be used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

Substituent Variations on the Aromatic Ring

3-Methoxyphenyl Analog

- Compound : (1S,3S)-3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid (CAS: 1612886-10-8)

- Molecular Formula : C₁₂H₁₄O₄

- Key Difference : Replacement of the 3-methyl group with a 3-methoxy group.

4-Methoxyphenyl Analog

- Compound : 3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid

- Molecular Formula : C₁₂H₁₄O₄

- Key Difference : Methoxy substituent at the para position.

- Impact : Para substitution may enhance resonance effects, increasing electron density on the cyclobutane ring. Priced at €619.00/g, this compound is significantly more expensive than the target molecule, possibly due to synthetic challenges .

3-Chlorophenyl Analog

- Compound : 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS: 1340521-86-9)

- Molecular Formula : C₁₂H₁₃ClO₂

- Key Difference : Chlorine atom replaces the hydroxy group.

- Impact : Chlorine’s electronegativity increases lipophilicity (logP) and may improve membrane permeability. Molecular weight rises to 224.69 g/mol , and the compound is marketed for research use (Code: OMXX-283556-01) .

Functional Group Modifications

Amino-Substituted Cyclobutane

- Compound: 1-Aminocyclobutane[11C]carboxylic acid (ACBC, CAS: Not provided)

- Molecular Formula: C₅H₉NO₂ (non-radioactive form)

- Key Difference: Amino group replaces the hydroxy and aromatic substituents.

- Impact : ACBC exhibits tumor-targeting properties, with rapid clearance from blood (peak tissue concentration at 30 min post-injection) and low excretion (3.6% in 2 hours). Its synthesis via a Bücherer-Strecker technique yields radioactive [¹¹C]ACBC for positron emission tomography (PET) imaging .

Butenyl-Substituted Cyclobutane Amino Acids

- Compounds: (E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7)

- Molecular Formula: C₉H₁₅NO₂

- Key Difference: Butenyl chain instead of aromatic substituents; amino group replaces hydroxy.

- Impact : Designed for ring-closing metathesis (RCM)-mediated peptide stapling, these derivatives enforce α-helical conformations in peptides, enhancing stability and bioactivity .

Structural and Commercial Comparison Table

Research Findings and Implications

- The hydroxy and methyl groups in the target compound may offer alternative binding modalities for therapeutic targets .

- Peptide Stapling Applications : E7/Z7 derivatives demonstrate that cyclobutane rigidity can enforce specific peptide conformations. The target compound’s hydroxy group could facilitate hydrogen bonding in similar applications, though its aromatic substituent may limit flexibility compared to aliphatic chains .

- Synthetic Challenges : The high cost of the 4-methoxyphenyl analog (€619.00/g) underscores the difficulty of introducing electron-donating groups at specific positions .

Biological Activity

3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid (commonly referred to as HMCA) is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a hydroxy group and a carboxylic acid moiety, suggests possible interactions with biological targets, particularly in neuropharmacology and metabolic pathways.

The molecular formula of HMCA is , and it has a molecular weight of 206.24 g/mol. Its structure is characterized by a cyclobutane ring substituted with a hydroxyl group and a phenyl group, which may influence its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that HMCA exhibits various biological activities, particularly in the context of neuropharmacology. Its analogs have been studied as potential modulators of glutamate receptors, which play critical roles in synaptic transmission and plasticity.

- Metabotropic Glutamate Receptor Modulation : Studies have shown that compounds similar to HMCA can act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs). These receptors are involved in numerous neurological processes, including learning and memory, making them attractive targets for drug development .

- Neuroprotective Effects : In vivo studies have demonstrated that HMCA and its derivatives may exert neuroprotective effects by mitigating excitotoxicity associated with excessive glutamate signaling. This suggests potential therapeutic applications in conditions such as schizophrenia and other neurodegenerative disorders .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of HMCA:

- Neurodevelopmental Models : In animal models, HMCA has been shown to reverse cognitive deficits induced by NMDA receptor antagonists, indicating its potential role in improving cognitive function .

- Pharmacokinetics : The pharmacokinetic profile of HMCA suggests good bioavailability and favorable distribution characteristics, which are crucial for therapeutic efficacy .

- Toxicology : Preliminary toxicity assessments indicate that HMCA has a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects .

Case Studies

Several case studies illustrate the potential applications of HMCA:

- Schizophrenia Treatment : A study involving a neurodevelopmental model of schizophrenia demonstrated that administration of HMCA significantly improved behavioral outcomes compared to controls. This supports its role as a candidate for treating cognitive impairments associated with this condition .

- Sleep-Wake Regulation : HMCA has also been investigated for its effects on sleep-wake cycles, showing promise as a wake-promoting agent in experimental models .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Targets | mGluRs |

| Therapeutic Applications | Neuroprotection, Cognitive enhancement |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid to maximize yield and purity?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures between 0–25°C during cyclization to minimize side reactions (e.g., ring-opening) .

- Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates in cyclobutane ring formation .

- Purification : Employ gradient elution via reverse-phase HPLC or recrystallization in ethanol/water mixtures to isolate the compound ≥95% purity .

- Validation : Confirm purity via ¹H/¹³C NMR and LC-MS, with integration ratios matching expected proton environments .

Q. How can the steric and electronic effects of the 3-methylphenyl substituent influence the compound’s reactivity in substitution reactions?

- Methodological Answer :

- Steric Analysis : Use X-ray crystallography or DFT calculations to map spatial hindrance around the cyclobutane ring. Compare reaction rates with analogs lacking the methyl group .

- Electronic Profiling : Perform Hammett studies by introducing electron-withdrawing/donating groups on the phenyl ring. Monitor changes in reaction kinetics via UV-Vis or NMR .

Q. What spectroscopic techniques are most effective for characterizing the hydroxyl and carboxylic acid functional groups in this compound?

- Methodological Answer :

- IR Spectroscopy : Identify O-H stretches (2500–3300 cm⁻¹) and carboxylic acid C=O (1680–1720 cm⁻¹). Compare with reference spectra of similar cyclobutane derivatives .

- ¹H NMR : Assign the hydroxyl proton (δ 10–12 ppm, broad) and carboxylic acid proton (δ 12–14 ppm). Use D₂O exchange to confirm labile protons .

Advanced Research Questions

Q. How does the strained cyclobutane ring affect the compound’s conformational stability in solution versus solid state?

- Methodological Answer :

- Dynamic NMR : Monitor ring puckering dynamics in solution by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

- X-ray Crystallography : Compare bond angles (e.g., C-C-C in cyclobutane) with computational models (DFT) to quantify strain energy .

Q. What strategies can resolve enantiomeric mixtures of 3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid, and how is chiral purity validated?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phases (hexane:isopropanol with 0.1% TFA) .

- Validation : Measure optical rotation ([α]D) and correlate with enantiomeric excess (ee) via chiral GC or polarimetry .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. no activity) across studies be systematically addressed?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) using standardized enzyme concentrations (e.g., IC50 curves with triplicate runs) .

- Metabolite Screening : Test for in situ degradation products via LC-MS to rule out false negatives .

Q. What computational models predict the compound’s interaction with biological targets (e.g., cyclooxygenase-2)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Validate with mutagenesis studies on key residues (e.g., Arg120 in COX-2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility profiles (e.g., polar vs. nonpolar solvents)?

- Methodological Answer :

- Solvent Screening : Test solubility in a solvent series (water, DMSO, ethanol, hexane) using gravimetric analysis. Note pH-dependent solubility shifts due to the carboxylic acid group .

- LogP Measurement : Determine octanol/water partition coefficients via shake-flask method to rationalize polarity conflicts .

Structural-Activity Relationship (SAR) Studies

Q. What modifications to the 3-methylphenyl or hydroxyl groups enhance the compound’s bioavailability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.